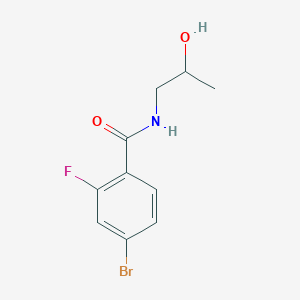

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques

- A study by Johnströma, Stone-Elander, and Duelfer (1994) demonstrated the use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabelling intermediate in the synthesis of a 1,4-benzodiazepine-2-one, highlighting the role of such compounds in radiopharmaceutical synthesis (Johnströma, Stone-Elander, & Duelfer, 1994).

Antitumor Activity

- Benzamide derivatives, such as MS-27-275, have been found to inhibit histone deacetylase (HDA) and show marked in vivo antitumor activity against human tumors. This suggests potential applications in cancer therapy (Saito et al., 1999).

Fluorinated Heterocycles Synthesis

- Wu et al. (2017) reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, an important process in pharmaceutical and agrochemical industries (Wu et al., 2017).

Asymmetric Synthesis Applications

- Trost, Dogra, and Franzini (2004) discussed the use of 5H-alkyl-2-phenyl-oxazol-4-ones in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating the versatility of benzamide derivatives in organic synthesis (Trost, Dogra, & Franzini, 2004).

Alzheimer's Disease Research

- Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe, which includes benzamide derivatives, for studying Alzheimer's disease, showing its potential in neurodegenerative disease research (Kepe et al., 2006).

Medicinal Chemistry

- Wang, Mei, and Yu (2009) reported on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the significance of such reactions in medicinal chemistry (Wang, Mei, & Yu, 2009).

Mécanisme D'action

Target of Action

It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .

Mode of Action

It is known to participate in free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

The compounds synthesized using it as a reagent are known to influence pathways related to obesity and cell cycle regulation .

Result of Action

The compounds synthesized using it as a reagent have been reported to exhibit anti-obesity effects and inhibit cyclin-dependent kinases .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFLVYJZYOBMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)Br)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)

![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)

![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)

![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)

![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)